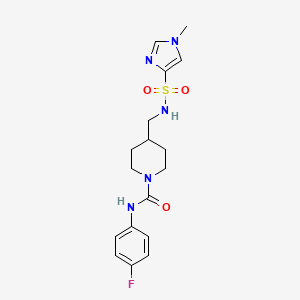

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide

Descripción

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at the 1-position and a methylene-linked 1-methylimidazole-4-sulfonamido moiety at the 4-position.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O3S/c1-22-11-16(19-12-22)27(25,26)20-10-13-6-8-23(9-7-13)17(24)21-15-4-2-14(18)3-5-15/h2-5,11-13,20H,6-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGAEQKMUHANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Imidazole Sulfonamide Moiety: The imidazole sulfonamide group is attached through a sulfonation reaction, where the imidazole ring is sulfonated using reagents like chlorosulfonic acid, followed by coupling with the piperidine derivative.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the imidazole ring, potentially reducing the sulfonamide group to a sulfonic acid derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of sulfonic acid derivatives.

Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, especially against viral strains such as influenza and coronaviruses. The 1,4,4-trisubstituted piperidine derivatives have been shown to act as non-covalent inhibitors of the main protease (Mpro) of coronaviruses, which is a critical enzyme for viral replication .

Case Study: Influenza Virus Inhibition

In a study evaluating various piperidine derivatives, including N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide, several compounds exhibited low micromolar activity against the influenza A/H1N1 virus. The fluorinated analogs were particularly effective, demonstrating a new class of inhibitors that target hemagglutinin-mediated membrane fusion processes .

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions (MCRs), particularly the Ugi reaction. This method allows for the efficient assembly of complex molecules from simpler precursors in a single step .

Pharmacological Insights

The pharmacological profile of this compound suggests it has broader implications beyond antiviral applications. Its structural characteristics allow it to potentially act on various biological pathways, making it a candidate for further exploration in drug discovery.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imidazole sulfonamide moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

A closely related compound, N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide (CAS 1049873-74-6), shares a piperidine-imidazole backbone but differs in substituents (Table 1) .

Table 1: Structural and Functional Group Comparison

| Feature | N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide | N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide |

|---|---|---|

| Core Structure | Piperidine with 1-carboxamide and 4-sulfonamido-methyl substituents | Piperidine with 1-carboxamide and 4-sulfonamido-benzene substituents |

| Aromatic Group | 4-fluorophenyl | 4-acetamidobenzenesulfonyl |

| Imidazole Substitution | 1-methyl group on imidazole | Unsubstituted imidazole (1H) |

| Molecular Formula | Estimated: C₁₈H₂₂FN₅O₃S | C₁₇H₂₁N₅O₄S |

| Key Functional Groups | Fluorophenyl, sulfonamido, methyl-imidazole | Acetamidobenzenesulfonyl, carboxamide |

Functional Group Implications

- Fluorophenyl vs. Fluorine’s electron-withdrawing effect may also reduce metabolic oxidation .

- Sulfonamido vs.

- Methylated Imidazole : The 1-methyl group on the imidazole ring in the target compound may reduce metabolic degradation by cytochrome P450 enzymes, enhancing pharmacokinetic stability compared to the unsubstituted imidazole in the analogue .

Hypothetical Pharmacological Profiles

- Target Selectivity : The fluorophenyl and methyl-imidazole groups may confer selectivity for kinases or G-protein-coupled receptors over the analogue’s acetamido-benzenesulfonyl motif.

- Solubility : The target compound’s higher lipophilicity (due to fluorine and methyl groups) may reduce aqueous solubility compared to the more polar analogue.

- Metabolic Stability : Methyl substitution on the imidazole likely slows oxidative metabolism, extending half-life relative to the unsubstituted analogue.

Actividad Biológica

N-(4-fluorophenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a piperidine ring, a fluorophenyl group, and an imidazole-sulfonamide moiety. Its molecular formula is with a molecular weight of 309.36 g/mol. The structural diversity contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆FN₃O₂S |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 1428356-99-3 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activities by binding to active sites or modulating receptor functions, leading to alterations in cellular pathways and physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria.

- Anti-inflammatory Properties : Studies have demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Calcium Channel Inhibition : Derivatives similar to this compound have been studied for their ability to inhibit T-type calcium channels, which are implicated in various cardiovascular conditions .

Case Studies and Research Findings

-

Inhibitory Effects on T-type Calcium Channels :

- A study synthesized derivatives related to this compound and evaluated their inhibitory activity against T-type calcium channels. One derivative significantly lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

- Antimicrobial Studies :

- Anti-inflammatory Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine ring and the imidazole group can enhance biological efficacy. Substituents at specific positions have been shown to influence the potency and selectivity of the compound's action against various biological targets.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm regiochemistry of the piperidine and imidazole rings .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~521.46 g/mol) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Advanced Research Question

Variations in IC50 values (e.g., micromolar vs. nanomolar ranges) may stem from:

- Assay conditions : Differences in protein target concentrations or buffer pH alter binding affinity .

- Structural analogs : Modifications to the imidazole-sulfonamide moiety impact target selectivity (e.g., bromodomain inhibition vs. kinase activity) .

Validation approach : Replicate assays using standardized protocols (e.g., FRET-based binding assays) and compare with structurally validated analogs .

What strategies improve the solubility and stability of this compound in biological assays?

Basic Research Question

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to prevent aggregation .

- pH adjustment : Maintain physiological pH (7.4) to avoid hydrolysis of the carboxamide group .

- Lyophilization : Enhances long-term stability for in vivo studies .

How do computational methods guide the design of derivatives with enhanced target specificity?

Advanced Research Question

- Molecular docking : Predict binding poses with bromodomains or kinases using software like AutoDock .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine on phenyl) with inhibitory potency .

- Free-energy perturbation (FEP) : Quantifies the impact of methyl groups on imidazole-sulfonamide binding entropy .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Basic Research Question

- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scaling .

- Exothermic reactions : Implement temperature-controlled reactors to prevent side reactions during sulfonamide coupling .

- Catalyst recycling : Explore immobilized catalysts to reduce waste .

How do structural modifications to the imidazole-sulfonamide moiety affect metabolic stability?

Advanced Research Question

- Cytochrome P450 interactions : Introduce methyl groups to reduce oxidative metabolism (e.g., 1-methylimidazole) .

- Plasma protein binding : Fluorine substitution on the phenyl ring decreases albumin affinity, improving bioavailability .

Validation : Perform microsomal stability assays and LC-MS metabolite profiling .

What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

Basic Research Question

- Enzyme inhibition assays : Measure IC50 against bromodomains (e.g., BRD4) using fluorescence polarization .

- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) .

- SPR spectroscopy : Quantifies binding kinetics (kon/koff) for target proteins .

How can crystallographic data address uncertainties in the compound’s binding mode?

Advanced Research Question

- Co-crystallization : Grow crystals with the target protein (e.g., BRD4) to resolve binding interactions at ≤2.0 Å resolution .

- Electron density maps : Identify critical hydrogen bonds between the carboxamide and conserved asparagine residues .

- Thermal shift assays : Validate crystallographic findings by correlating ΔTm with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.